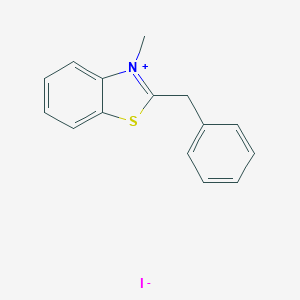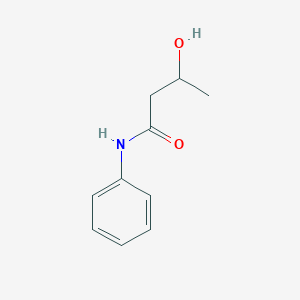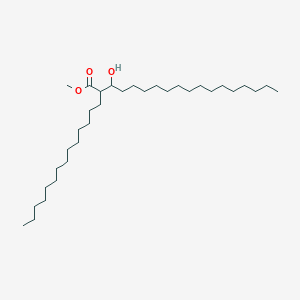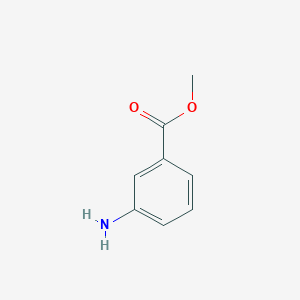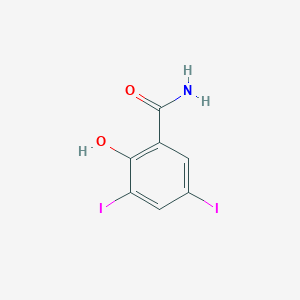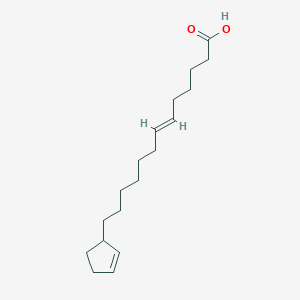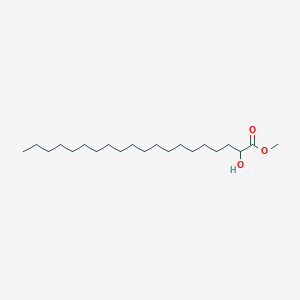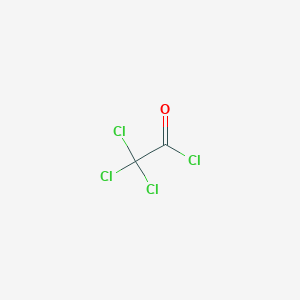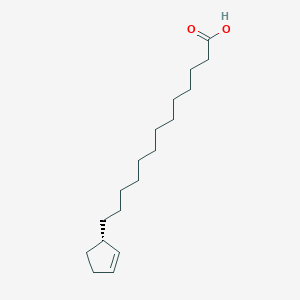
3-Brom-2,5-dimethylpyridin
Übersicht
Beschreibung
3-Bromo-2,5-dimethylpyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2,5-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,5-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molekularstrukturanalyse
Die molekularen Strukturen von „3-Brom-2,5-dimethylpyridin“ wurden sowohl mit DFT- als auch mit HF-Methoden optimiert . Dies ermöglicht ein tieferes Verständnis der Eigenschaften und potenziellen Anwendungen der Verbindung .
Spektralanalyse
Die Spektralanalyse von „this compound“ wurde mit dem zeitabhängigen Dichtefunktionaltheorie (TD-DFT)-Ansatz durchgeführt . Dies liefert wertvolle Einblicke in die elektronische Struktur der Verbindung .
Molekular-Docking-Studien
„this compound“ wurde als potenzieller Bromodomäneninhibitor untersucht . Molekulare Docking-Studien geben Einblicke, wie die Verbindung mit biologischen Zielmolekülen interagiert .
Physikalisch-chemische Studien
Physikalisch-chemische Studien von „this compound“ wurden durchgeführt, wobei Korrelationen zwischen thermodynamischen Funktionen und Temperatur festgestellt wurden . Diese Informationen sind entscheidend für das Verständnis des Verhaltens der Verbindung unter verschiedenen Bedingungen .
Analyse nicht-kovalenter Wechselwirkungen
Die Analyse des reduzierten Dichtegradienten (RDG) wurde durchgeführt, um die nicht-kovalenten Wechselwirkungen von "this compound" zu beschreiben . Diese Analyse liefert wertvolle Einblicke in die potenziellen Wechselwirkungen der Verbindung mit anderen Molekülen .
Safety and Hazards
The safety data sheet for a similar compound, 6-Bromo-2,4-dimethylpyridine-3-boronic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 3-Bromo-2,5-dimethylpyridine.
Wirkmechanismus
Target of Action
It’s known that brominated pyridines are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the palladium catalyst and the organoboron reagents used in the reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 3-Bromo-2,5-dimethylpyridine would undergo oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron reagents are transferred from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura cross-coupling reaction, the compound plays a crucial role in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
In the context of organic synthesis, the compound’s action results in the formation of new carbon–carbon bonds , enabling the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of 3-Bromo-2,5-dimethylpyridine can be influenced by various environmental factors. For instance, in the Suzuki–Miyaura cross-coupling reaction, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can significantly impact the compound’s reactivity and the overall yield of the reaction .
Eigenschaften
IUPAC Name |
3-bromo-2,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGCLUHWCNWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554058 | |
| Record name | 3-Bromo-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-19-0 | |
| Record name | 3-Bromo-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Bromo-2,5-dimethylpyridine react with potassium amide in liquid ammonia?
A1: According to the research "Hetarynes. Part XV: N-oxides of 2,3- and 3,4-pyridyne" [], the N-oxide of 3-Bromo-2,5-dimethylpyridine, when treated with potassium amide in liquid ammonia, undergoes an amination reaction. Unlike most 3-bromopyridine N-oxides that primarily react via 2,3-pyridyne-N-oxides, this specific compound reacts partially through the formation of both 2,3-pyridyne-N-oxides and 3,4-pyridyne-N-oxides as intermediates []. This difference in reactivity highlights the influence of the methyl substituents on the reaction pathway. The resulting product is a mixture of amino-substituted pyridine derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



